2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide typically involves multiple steps, starting from readily available precursors. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and appropriate electrophiles. The final coupling of the fluorophenyl and adamantane-thiadiazole intermediates is achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have applications in drug development, particularly for targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the thiadiazole ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-(3-(4-fluoro-phenyl)-oxiranyl)-methanone: This compound shares the adamantane and fluorophenyl moieties but differs in the presence of an oxirane ring instead of the thiadiazole ring.
Adamantan-1-yl acrylate: This compound features the adamantane moiety but has an acrylate group instead of the thiadiazole and fluorophenyl groups.
Uniqueness
2-(Adamantan-1-YL)-N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-YL)acetamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24FN3OS2 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H24FN3OS2/c22-17-3-1-13(2-4-17)12-27-20-24-19(28-25-20)23-18(26)11-21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,14-16H,5-12H2,(H,23,24,25,26) |
InChI Key |
RFIFUGJSISXOET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC(=NS4)SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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